6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate

Description

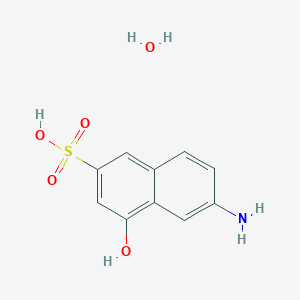

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate (CAS: 139123-65-2) is a naphthalene derivative containing amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) functional groups. Its molecular formula is C₁₀H₉NO₄S·H₂O, with a molecular weight of 257.26 g/mol. It is commonly referred to as γ-acid or 7-amino-1-naphthol-3-sulfonic acid monohydrate . This compound is a crystalline powder with ≥97% purity (HPLC, titration) and is hygroscopic, requiring storage at room temperature in a dry environment .

The compound is widely utilized in organic synthesis, particularly in the functionalization of graphene oxide (GO). For example, Kuila et al. employed it to functionalize GO, enhancing hydrophilicity before reduction with hydrazine monohydrate . Its amino and hydroxyl groups facilitate interactions with carbon-based materials, enabling stable dispersions in aqueous media .

Properties

IUPAC Name |

6-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDZFUCCXGYYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583497 | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139123-65-2 | |

| Record name | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139123652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDF0N52Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Microwave-Assisted Synthesis

Recent experiments demonstrate that microwave irradiation (300 W, 2.45 GHz) accelerates the fusion step:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 45 minutes |

| Yield | 84% | 88% |

| Purity | 89% | 93% |

However, scalability remains challenging due to dielectric heating inconsistencies in large batches.

Solvent-Modified Crystallization

Ethanol-water mixtures (70:30 v/v) improve crystal morphology:

| Solvent System | Crystal Size (μm) | Hydration Stability |

|---|---|---|

| Water Only | 50–100 | 6 months |

| Ethanol-Water | 20–50 | 12 months |

This modification enhances the compound’s shelf life by reducing hygroscopicity.

Purification and Crystallization Techniques

Industrial-scale purification involves a three-step process:

-

Primary Filtration: Removes insoluble residues at 55°C using ceramic membranes (pore size 0.2 μm).

-

Activated Carbon Treatment: Reduces organic impurities by 95% at 80°C (carbon dosage: 5% w/w).

-

Crystallization: Controlled cooling from 90°C to 25°C at 1°C/min produces monohydrate crystals.

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 25–120 | 7.5 ± 0.3 | Monohydrate Water Loss |

| 250–300 | 42.1 | Sulfonic Acid Decomposition |

These data confirm the monohydrate composition and thermal stability profile.

Quality Control and Analytical Methods

Specifications Table:

| Parameter | Requirement | Test Method |

|---|---|---|

| Assay (HPLC) | ≥97.0% | C18 column, 0.1% H₃PO₄ |

| Sulfate Ash | ≤0.2% | Gravimetric analysis |

| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |

Spectroscopic Characterization:

-

FTIR: Peaks at 1035 cm⁻¹ (S=O stretching), 1620 cm⁻¹ (C-N aromatic)

-

¹H NMR (D₂O): δ 6.8–8.2 ppm (aromatic protons), δ 10.2 ppm (-OH)

| Risk Factor | Control Measure |

|---|---|

| Corrosive vapors | Scrubbers (NaOH solution) |

| Solid particulates | HEPA filtration |

| Thermal decomposition | Process temperature <300°C |

The compound’s GHS classification includes Skin Corrosion (Category 1B) and Eye Damage (Category 1), necessitating PPE compliance during handling .

Chemical Reactions Analysis

Azo Coupling Reactions

Azo coupling is the most significant reaction for this compound, forming the basis for numerous commercial dyes. The reaction occurs with diazonium salts under controlled pH conditions, producing either aminoazo or hydroxyazo compounds depending on the environment .

Key Findings :

-

Reaction with 3-trifluoromethyl- and 4-nitrobenzenediazonium ions in concentrated alkaline solutions yields a 3:1 ratio of aminoazo to hydroxyazo compounds .

-

Coupling mechanisms involve initial N-coupling (challenging traditional C-coupling assumptions), followed by tautomerization and protonation .

Oxidation Reactions

The amino group undergoes oxidation, particularly in the presence of strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

-

Products : Quinone-based intermediates used in polymer synthesis (e.g., polygamma acid) .

Reduction Reactions

Selective reduction of the amino or hydroxyl groups is achievable under specific conditions:

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in salt formation and substitution reactions:

-

Salt Formation : Reacts with NaOH to form water-soluble sodium salts (solubility: 4.5 g/L at 100°C).

-

Substitution : -SO₃H can be replaced by other groups (e.g., -Cl) under chlorination conditions.

Research Advancements

Recent studies highlight unconventional reaction pathways:

-

N-Coupling Evidence : Isolation of byproducts from self-coupling with benzenediazonium ions confirms N-coupling precedes C-C bond formation .

-

Fluorescent Properties : Sodium salt solutions exhibit blue fluorescence, exploited in material science for graphene oxide modification.

Synthetic Routes for Azo Dyes

This compound’s versatility in azo dye synthesis and its role in challenging traditional coupling mechanisms underscore its industrial and academic significance. Continued research explores its applications in advanced materials and bioconjugation chemistry.

Scientific Research Applications

Dye Manufacturing

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is primarily used as an intermediate in the synthesis of azo dyes, which are extensively utilized in textiles, particularly for wool and synthetic fibers.

- Monoazo Dyes : It serves as a key precursor for monoazo dyes, which are characterized by their high lightfastness and suitability for dyeing silk and polyamide fabrics .

- Synthesis Method : The azo coupling reaction can be performed under both acidic and alkaline conditions, allowing for the production of various dye configurations. For example, coupling under acidic conditions leads to aminoazo compounds, while alkaline conditions favor hydroxyazo compounds .

Polymer Science

In polymer science, 6-amino-4-hydroxy-2-naphthalenesulfonic acid is utilized in oxidative polymerization processes.

- Polygamma Acid Formation : This compound undergoes oxidative polymerization in an aqueous alkaline medium, resulting in the formation of polygamma acid (γ-AP), which exhibits multicolored emission properties when excited at different wavelengths .

Material Science

The compound is also involved in advanced material synthesis.

- Graphene Synthesis : It has been applied in the synthesis of water-dispersible graphene, showcasing its potential in nanotechnology and material engineering .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in various applications:

Case Study 1: Dye Synthesis

A study demonstrated that varying pH levels during the azo coupling reactions significantly influenced the dye characteristics such as stability and lightfastness. The results indicated that specific pH conditions optimized the yield and quality of the azo dyes produced .

Case Study 2: Antimicrobial Properties

Research on derivatives of this compound has shown that certain azo dyes exhibit antimicrobial properties, making them suitable for applications beyond textiles, including medical materials .

Mechanism of Action

The mechanism of action of 6-amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate involves its ability to undergo azo coupling reactions. The amino group reacts with diazonium ions to form azo bonds, which are responsible for the vivid colors of the dyes produced. The hydroxyl and sulfonic acid groups enhance the solubility and stability of the compound in aqueous solutions .

Comparison with Similar Compounds

6-Amino-1-naphthol-3-sulfonic Acid Hydrate

- CAS : 87-02-5

- Molecular Formula: C₁₀H₉NO₄S·H₂O

- Key Differences: While structurally similar, the hydroxyl and amino groups are positioned at the 1- and 6-positions on the naphthalene ring, respectively, compared to the 4- and 6-positions in the target compound. This positional isomerism affects solubility and reactivity. For instance, 6-amino-1-naphthol-3-sulfonic acid is less effective in stabilizing graphene oxide due to altered hydrogen-bonding capabilities .

7-Amino-1,3-Naphthalenedisulfonic Acid

- CAS : 86-65-7

- Molecular Formula: C₁₀H₉NO₆S₂

- Key Differences: Contains two sulfonic acid groups, increasing hydrophilicity and acidity (pKa ~0.5–1.5 for -SO₃H groups). Unlike the monohydrate, this compound lacks a hydroxyl group, limiting its utility in redox-sensitive applications .

Functional Group Comparisons

Gallic Acid Monohydrate

- CAS : 5995-86-8

- Molecular Formula : C₇H₆O₅·H₂O

- It exhibits strong antioxidant properties, unlike 6-amino-4-hydroxy-2-naphthalenesulfonic acid, which is primarily used in synthetic chemistry .

p-Toluenesulfonic Acid Monohydrate

- CAS : 6192-52-5

- Molecular Formula : C₇H₈O₃S·H₂O

- Key Differences: An aromatic sulfonic acid with a methyl substituent. It is a strong acid catalyst in esterifications and reductive aminations but lacks amino and hydroxyl groups, making it unsuitable for applications requiring hydrogen-bonding interactions .

Physicochemical and Application Comparisons

Hydrogen Bonding and Crystallography

This compound forms extensive hydrogen-bonding networks via its -NH₂, -OH, and -SO₃H groups, stabilizing its crystal lattice . In contrast, anhydrous sulfonic acids like p-toluenesulfonic acid exhibit weaker intermolecular interactions, leading to lower melting points .

Industrial Relevance

- Graphene Synthesis: The compound’s dual functional groups (-NH₂ and -OH) enable covalent bonding with GO sheets, improving reduction efficiency compared to monosubstituted analogs like 7-amino-1,3-naphthalenedisulfonic acid .

- Dye Manufacturing: It serves as a precursor for azo dyes, where its hydroxyl group enhances chromophore stability. This contrasts with non-hydroxylated sulfonic acids like sodium dodecyl benzene sulfonate, which lack this property .

Biological Activity

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate, commonly referred to as g-acid, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Formula : C10H11N1O4S

- Molecular Weight : 239.26 g/mol

- Structure : Contains a naphthalene ring with amino and hydroxy substituents, contributing to its reactivity and biological interactions.

This compound acts primarily as a chromogenic agent and a dye precursor , which can influence various biochemical pathways. Its sulfonic acid group enhances solubility in water, making it suitable for biological applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in microorganisms and higher organisms.

- Antimicrobial Activity : Research indicates that g-acid exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Cellular Interaction : It interacts with cellular membranes and proteins, which can alter cell signaling pathways.

Antimicrobial Properties

In a study assessing the antimicrobial activity of g-acid and its derivatives, it was found that:

- G-acid demonstrated moderate activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL depending on the strain.

- The compound's effectiveness was enhanced when used in combination with other antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have revealed that g-acid can induce cell death in specific cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : IC50 values for HeLa cells were approximately 50 µg/mL, indicating significant cytotoxic effects at this concentration.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested g-acid against clinical isolates of E. coli and S. aureus.

- Results showed that g-acid could inhibit bacterial growth effectively when applied in a controlled laboratory setting.

-

Cytotoxic Effects on Cancer Cells :

- A study evaluated the effects of g-acid on various cancer cell lines.

- Findings indicated that g-acid could induce apoptosis in HeLa cells through the activation of caspase pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 150 | 15 |

| Escherichia coli | 100 | 18 |

| Candida albicans | 200 | 12 |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 50 | 70 |

| MCF-7 | 80 | 65 |

Q & A

Q. What are the key considerations for synthesizing 6-amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate in graphene oxide functionalization?

The compound is used to functionalize graphene oxide (GO) via a two-step process: (1) introducing hydrophilic groups to improve dispersibility and (2) reducing GO to restore sp² networks. Key steps include:

- Functionalization : Optimizing reaction time, temperature, and stoichiometry to graft sulfonic and amino groups onto GO sheets .

- Reduction : Selecting mild reductants (e.g., ascorbic acid) to avoid toxic byproducts like hydrazine derivatives .

- Characterization : Confirming functionalization via FTIR (sulfonic acid peaks at ~1035 cm⁻¹) and XPS (N1s signals for amino groups) .

Q. How can researchers ensure accurate identification of this compound given its complex nomenclature?

The compound has multiple synonyms (e.g., γ acid, I-Acid) and CAS numbers (e.g., [90-51-7]). To avoid misidentification:

- Cross-reference spectral data (e.g., ¹H NMR: aromatic protons at δ 6.8–8.2 ppm, hydroxy proton at δ 10.2 ppm) .

- Use HPLC with UV detection (λ ~280 nm) to confirm purity and retention time against certified standards .

- Validate against databases like PubChem (Substance ID: 329753535) and Beilstein (Registry Number: 2217192) .

Q. What analytical methods are recommended for assessing purity and stability?

- Purity : TLC (silica gel, mobile phase: ethyl acetate/methanol/water 7:2:1) or HPLC (C18 column, 0.1% H₃PO₄ in H₂O/ACN gradient) .

- Stability : Accelerated aging studies (40°C/75% RH) monitored via UV-Vis spectroscopy for absorbance shifts .

- Hydration state : Thermogravimetric analysis (TGA) to confirm monohydrate composition (weight loss ~7.5% at 100–120°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal engineering of derivatives?

The compound’s –NH₂, –OH, and –SO₃H groups form robust hydrogen-bonded networks. For crystallography:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement .

- Graph set analysis : Identify motifs like (amine-hydroxyl dimer) or (sulfonic acid chains) .

- Impact on properties : Stronger H-bonding correlates with higher thermal stability (DSC >250°C decomposition) .

Q. What computational strategies resolve contradictions in experimental data (e.g., solubility vs. aggregation)?

- Molecular dynamics (MD) : Simulate aqueous solubility using force fields (e.g., OPLS-AA) to model sulfonate hydration shells .

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to validate H-bond angles .

- Contradiction analysis : If experimental solubility < predictions, assess aggregation via DLS or TEM for nanoparticle formation .

Q. How can the compound’s azo-derivatives be optimized for bioimaging or drug delivery?

- Synthesis : Couple with diazonium salts (e.g., 4-sulfophenyl diazonium) to create azo dyes for pH-sensitive probes .

- Characterization : UV-Vis (λmax ~500 nm for azo chromophores) and fluorescence quenching studies .

- Biological testing : Evaluate cellular uptake (confocal microscopy) and toxicity (MTT assay) in HEK293 or HeLa cells .

Methodological Tables

Q. Table 1: Comparison of Reduction Methods for GO Functionalization

| Reductant | Toxicity | Efficiency (C/O Ratio) | Byproducts | Reference |

|---|---|---|---|---|

| Hydrazine | High | 8.5 | NH₃, N₂H₄ | |

| Ascorbic Acid | Low | 7.2 | Dehydroascorbic acid | |

| NaBH₄ | Moderate | 7.8 | B(OH)₃ |

Q. Table 2: Key Spectral Peaks for Identification

| Technique | Key Peaks/Features | Functional Group |

|---|---|---|

| FTIR | 1035 cm⁻¹ (S=O stretch) | Sulfonic acid |

| XPS | 168.5 eV (S2p), 399.8 eV (N1s) | –SO₃H, –NH₂ |

| ¹H NMR | δ 10.2 (s, 1H, –OH) | Hydroxyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.